2-Methyl-3,3-diphenylpropan-1-ol 2-Methyl-3,3-diphenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 38228-64-7
VCID: VC18758482
InChI: InChI=1S/C16H18O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3
SMILES:
Molecular Formula: C16H18O
Molecular Weight: 226.31 g/mol

2-Methyl-3,3-diphenylpropan-1-ol

CAS No.: 38228-64-7

Cat. No.: VC18758482

Molecular Formula: C16H18O

Molecular Weight: 226.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3,3-diphenylpropan-1-ol - 38228-64-7

Specification

CAS No. 38228-64-7
Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
IUPAC Name 2-methyl-3,3-diphenylpropan-1-ol
Standard InChI InChI=1S/C16H18O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3
Standard InChI Key YCBMNNXBFTVADR-UHFFFAOYSA-N
Canonical SMILES CC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Methyl-3,3-diphenylpropan-1-ol (IUPAC name: 2-methyl-3,3-diphenylpropan-1-ol) features a three-carbon chain with the following substituents:

  • A hydroxyl (-OH) group at carbon 1.

  • A methyl (-CH3_3) group at carbon 2.

  • Two phenyl (-C6_6H5_5) groups at carbon 3.

The molecular formula is C16_{16}H18_{18}O, with a molecular weight of 226.31 g/mol. The presence of bulky phenyl groups induces steric hindrance, influencing reactivity and physical properties such as solubility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16_{16}H18_{18}O
Molecular Weight226.31 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.1 g/cm3^3 (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, dichloromethane)

Synthesis Pathways

Reduction of 2-Methyl-3,3-diphenylpropan-1-one

A plausible route involves the reduction of the corresponding ketone, 2-methyl-3,3-diphenylpropan-1-one, using agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) . The ketone precursor can be synthesized via a ruthenium-catalyzed coupling reaction between propiophenone and benzyl alcohol, as described in Patent CN107857697B .

Reaction Overview:

  • Ketone Synthesis:
    Propiophenone (C6_6H5_5COCH3_3) reacts with benzyl alcohol (C6_6H5_5CH2_2OH) in the presence of a pincer ruthenium catalyst and a base (e.g., K3_3PO4_4) at 120°C under argon. This yields 2-methyl-1,3-diphenylpropan-1-one with a reported yield of up to 80% .

    Propiophenone + Benzyl AlcoholRu catalyst2-methyl-1,3-diphenylpropan-1-one\text{Propiophenone + Benzyl Alcohol} \xrightarrow{\text{Ru catalyst}} \text{2-methyl-1,3-diphenylpropan-1-one}
  • Ketone Reduction:
    The ketone is reduced to the alcohol using NaBH4_4 in methanol or LiAlH4_4 in dry ether:

    2-methyl-3,3-diphenylpropan-1-oneNaBH42-methyl-3,3-diphenylpropan-1-ol\text{2-methyl-3,3-diphenylpropan-1-one} \xrightarrow{\text{NaBH}_4} \text{2-methyl-3,3-diphenylpropan-1-ol}

Grignard Reaction Alternative

An alternative method employs a Grignard reagent (e.g., methylmagnesium bromide) reacting with 3,3-diphenylpropanal:

3,3-Diphenylpropanal + CH3MgBr2-methyl-3,3-diphenylpropan-1-ol\text{3,3-Diphenylpropanal + CH}_3\text{MgBr} \rightarrow \text{2-methyl-3,3-diphenylpropan-1-ol}

This route is less documented but theoretically viable for introducing the methyl group at position 2.

Physicochemical Properties

Spectral Data

While experimental data for 2-methyl-3,3-diphenylpropan-1-ol are scarce, analogs like 2-amino-3,3-diphenylpropan-1-ol provide reference points :

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.2–7.4 ppm (aromatic protons, 10H).

    • δ 3.6–3.8 ppm (CH2_2OH, 2H).

    • δ 1.2–1.4 ppm (CH3_3, 3H).

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • δ 140–125 ppm (aromatic carbons).

    • δ 70–75 ppm (C-OH).

    • δ 20–25 ppm (CH3_3).

Stability and Reactivity

  • Thermal Stability: The compound is stable at room temperature but may decompose above 200°C.

  • Chemical Reactivity: The hydroxyl group participates in esterification and etherification reactions, while the phenyl groups enable electrophilic aromatic substitution .

Applications and Industrial Relevance

Materials Science

The compound’s aromatic rigidity and tertiary alcohol functionality make it a potential monomer for high-performance polymers or crosslinking agents in epoxy resins.

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